Product packaging for Ethyl-5-isopropyl-isoxazole-4-carboxylate(Cat. No.:CAS No. 134540-96-8)

Ethyl-5-isopropyl-isoxazole-4-carboxylate

Cat. No.: B135716
CAS No.: 134540-96-8
M. Wt: 183.2 g/mol
InChI Key: GUGRQPLUIICKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Isoxazole (B147169) Scaffold Chemistry

The chemistry of isoxazoles has a rich history dating back to the late 19th century. The isoxazole ring system was first synthesized by Dunstan and Dymond, and its cyclic structure was recognized by Ludwig Claisen in 1888. Early synthetic methods laid the groundwork for understanding the fundamental reactivity of this heterocycle. A significant advancement in isoxazole chemistry occurred between 1930 and 1946 with the work of Quilico, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds.

Over the decades, synthetic strategies have evolved considerably. The classical and most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This method is highly versatile, allowing for the preparation of a wide array of substituted isoxazoles. Modern advancements have introduced transition metal-catalyzed cycloadditions and green chemistry approaches, which offer improved efficiency, regioselectivity, and milder reaction conditions. For instance, procedures involving the reaction of primary nitro compounds with dehydrating agents like phosphorus oxychloride can generate an intermediate nitrile oxide, which then undergoes a highly selective 1,3-dipolar cycloaddition with an enamine to form the isoxazole-4-carboxylate structure. orgsyn.org Another approach involves the iron(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles, which can rearrange to form isoxazole-4-carboxylic acid amides in good yields. acs.org This continuous development of synthetic methodologies has expanded the accessibility and diversity of isoxazole derivatives for various research applications.

Significance of the Isoxazole-4-carboxylate Moiety in Chemical and Biological Research

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. sigmaaldrich.com The incorporation of an isoxazole moiety can enhance a molecule's pharmacological properties, improve pharmacokinetic profiles, increase efficacy, and reduce toxicity. mdpi.combeilstein-journals.org

Specifically, the isoxazole-4-carboxylate moiety is a key structural feature in several biologically active compounds. Derivatives of isoxazole-4-carboxylic acid have been shown to possess immunosuppressive, anti-inflammatory, immunomodulatory, antibacterial, and antiproliferative activities. acs.org For example, the drug Leflunomide, used in the treatment of rheumatoid arthritis, is an isoxazole-4-carboxamide derivative, highlighting the therapeutic importance of this core structure. najah.eduveeprho.com The carboxylate group at the 4-position serves as a crucial functional handle, allowing for the synthesis of amides, esters, and other derivatives, which enables the exploration of structure-activity relationships. najah.eduresearchgate.net This versatility makes the isoxazole-4-carboxylate scaffold a valuable building block for generating libraries of compounds for drug discovery and biological screening. acs.orgnih.gov

The table below lists some notable isoxazole-containing drugs and their therapeutic applications, underscoring the significance of this heterocyclic core in pharmaceutical development.

Drug NameIsoxazole CoreTherapeutic Application
SulfamethoxazoleSubstituted IsoxazoleAntibacterial
ValdecoxibDiaryl IsoxazoleAnti-inflammatory (COX-2 inhibitor)
LeflunomideIsoxazole-4-carboxamide derivativeAntirheumatic, Immunosuppressant
DanazolSteroid-fused IsoxazoleEndometriosis Treatment
RisperidoneBenzisoxazole derivativeAntipsychotic

Overview of Research Approaches for Ethyl-5-isopropyl-isoxazole-4-carboxylate

While specific research literature focusing exclusively on this compound is limited, the established methodologies for analogous compounds provide a clear blueprint for its synthesis, characterization, and potential investigation.

Synthesis: The most probable synthetic route to this compound involves a 1,3-dipolar cycloaddition. A general and highly selective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitroalkane with a dehydrating agent (such as phosphorus oxychloride) to generate a nitrile oxide in situ. orgsyn.org This intermediate then reacts with an enamino ester. For the target compound, this would involve the reaction of 3-methyl-1-nitrobutane (B1618025) (to generate isobutyronitrile (B166230) oxide) with an appropriate ethyl β-enaminocrotonate derivative. orgsyn.org An alternative approach involves the condensation of a hydroxamoyl chloride with an alkyl acylacetate, such as ethyl acetoacetate, in the presence of a trialkylamine. google.com

Characterization: Following synthesis, the standard protocol for structural elucidation would be employed. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. Based on analogous compounds like ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, the ¹H NMR spectrum of the target compound would be expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and potentially a signal for the C3-proton on the isoxazole ring. orgsyn.org

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the ester carbonyl (C=O) stretch, typically around 1725 cm⁻¹, and vibrations associated with the isoxazole ring. orgsyn.org

The table below outlines the expected spectroscopic data for this compound based on data from similar structures.

Spectroscopic TechniqueExpected Features
¹H NMR Signals for ethyl group (~4.2 ppm, q; ~1.3 ppm, t), isopropyl group (septet and doublet), and C3-H of the isoxazole ring.
¹³C NMR Resonances for the ester carbonyl carbon, carbons of the isoxazole ring, and carbons of the ethyl and isopropyl groups.
IR Spectroscopy Strong absorption band for the ester C=O group (~1725 cm⁻¹), C=N and C=C stretching of the isoxazole ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₁₀H₁₅NO₃.

Potential Research Applications: Given the established biological activities of the isoxazole-4-carboxylate scaffold, research on this compound would likely involve screening for various pharmacological effects. Based on studies of similar molecules, it could be evaluated for antimicrobial (antibacterial, antifungal), anti-inflammatory (e.g., COX inhibition), and anticancer activities. najah.eduresearchgate.netnih.gov Such studies typically involve in vitro assays against various cell lines or microbial strains to determine efficacy and cytotoxicity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B135716 Ethyl-5-isopropyl-isoxazole-4-carboxylate CAS No. 134540-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-propan-2-yl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-10-13-8(7)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRQPLUIICKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would be essential for the characterization of Ethyl 5-isopropylisoxazole-4-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the ethoxycarbonyl group protons typically appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The methyl group on the isoxazole (B147169) ring shows a singlet around 2.8 ppm. The protons of the phenyl group would appear in the aromatic region (7.4-7.7 ppm). For Ethyl 5-isopropylisoxazole-4-carboxylate, one would expect to see signals corresponding to the ethyl ester group, the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and potentially a signal for the C3-proton of the isoxazole ring, though substitution at this position is common.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In a study of various isoxazole derivatives, the carbonyl carbon of the ester group is typically observed around 162-164 ppm. The carbons of the isoxazole ring resonate in the region of 100-175 ppm. The aliphatic carbons of the ethyl and isopropyl groups would be expected in the upfield region of the spectrum.

A representative, though not identical, dataset for an isoxazole derivative, (E)-4-(2-methoxybenzylidene)-3-propylisoxazol-5(4H)-one, shows characteristic chemical shifts that help in the structural assignment of related compounds. nih.gov

Interactive Data Table: Representative ¹³C NMR Data for an Isoxazole Derivative

Functional Group Chemical Shift (ppm)
Carbonyl (C=O) 168.75
Isoxazole Ring Carbons 164.43, 117.94
Aromatic Carbons 159.92, 136.28, 133.44, 121.30, 120.95, 110.82

Note: Data is for (E)-4-(2-methoxybenzylidene)-3-propylisoxazol-5(4H)-one and serves as an illustrative example. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present in the compound.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 5-isopropylisoxazole-4-carboxylate would be expected to show strong absorption bands characteristic of its functional groups. A strong band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester. C-O stretching bands for the ester would appear in the 1000-1300 cm⁻¹ region. The C=N stretching of the isoxazole ring would likely be observed around 1600-1650 cm⁻¹. The N-O stretching vibration typically appears in the 1300-1400 cm⁻¹ range. For instance, the IR spectrum of a related isoxazole compound showed a peak at 1153 cm⁻¹ for the N-O stretch and 1276 cm⁻¹ for the C-N stretch of the isoxazole ring. rjpbcs.com

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Non-polar bonds, which are weak in IR spectra, often give strong signals in Raman spectra. The symmetric vibrations of the isoxazole ring and the C-C bonds of the isopropyl group would be expected to be prominent.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The isoxazole ring is an aromatic heterocycle and would be expected to absorb in the UV region. The position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the ring. Studies on various isoxazole derivatives have shown absorption maxima in the range of 210-270 nm. For example, a study on isoxazole derivatives recorded UV-Vis spectra, with one compound exhibiting a λ_max at 386 nm, although this is likely due to extended conjugation not present in the title compound. nih.gov The UV spectrum of the parent isoxazole has been well-documented. nist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of Ethyl 5-isopropylisoxazole-4-carboxylate can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

While a crystal structure for Ethyl 5-isopropylisoxazole-4-carboxylate is not available in the public domain, studies on other substituted isoxazole carboxylates have been reported. For example, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate revealed the dihedral angle between the phenyl and isoxazole rings and the planarity of the ethoxycarbonyl group relative to the heterocyclic ring. Such studies provide valuable insights into the solid-state packing and intermolecular interactions of this class of compounds. In another example, the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone confirmed the absolute configuration and the envelope conformations of the rings. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. A technique for the separation of isoxazole derivatives using silica (B1680970) gel plates impregnated with cadmium salts has been developed, indicating that complexation can be used to improve separation. iaea.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of components in a mixture. A reversed-phase HPLC method would likely be suitable for assessing the purity of Ethyl 5-isopropylisoxazole-4-carboxylate. The choice of column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), and detector (e.g., UV-Vis) would be optimized for the specific compound.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis. The retention index of a related compound, ethyl isoxazole-5-carboxylate, has been determined using GC, providing a reference point for method development. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has been successfully used for the preparative enantioseparation of 3-carboxamido-5-aryl isoxazole molecules, demonstrating its utility for chiral separations within this compound class. nih.gov

Interactive Data Table: Chromatographic Methods for Isoxazole Derivatives

Technique Stationary Phase Mobile Phase/Eluent Purpose
TLC Silica gel with CdCl₂ Varies Separation of isomers
HPLC C18 (Reversed-phase) Acetonitrile/Water Purity assessment
GC Non-polar column Inert carrier gas Purity and identification

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular and Electronic Structure

No studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for Ethyl 5-isopropylisoxazole-4-carboxylate were found. Consequently, data regarding its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), charge distribution, and molecular electrostatic potential are not available.

Reaction Mechanism Elucidation through Computational Modeling

A search for computational studies elucidating the reaction mechanisms involving Ethyl 5-isopropylisoxazole-4-carboxylate, such as its synthesis or degradation pathways, yielded no results. Theoretical investigations into the transition states and reaction kinetics of this specific compound have not been reported.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While molecular docking and dynamics simulations have been performed on various isoxazole (B147169) derivatives to explore their interactions with biological targets, no such studies have been specifically conducted for Ethyl 5-isopropylisoxazole-4-carboxylate. As a result, there is no data on its binding affinities, interaction modes with specific proteins or enzymes, or its behavior in a simulated biological environment.

Prediction of Spectroscopic Properties from First Principles

There are no available first-principles calculations predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of Ethyl 5-isopropylisoxazole-4-carboxylate. Such computational predictions, which are valuable for complementing experimental data, have not been reported for this compound.

Biological Activity Research: in Vitro and Mechanistic Studies

In Vitro Screening Methodologies for Biological Activity Identification

There are no specific in vitro screening studies published in the scientific literature for Ethyl-5-isopropyl-isoxazole-4-carboxylate. General methodologies for identifying biological activity in novel chemical entities often involve high-throughput screening (HTS) against panels of enzymes, receptors, or cell lines to identify initial "hits." These primary assays are typically followed by more specific secondary assays to confirm activity and determine potency. However, no records indicate that this compound has been subjected to such screening campaigns.

Mechanistic Studies of Biological Action at the Molecular Level

No mechanistic studies detailing the molecular action of this compound are available in the current body of scientific literature. Research into the broader class of isoxazole (B147169) derivatives shows engagement with various biological targets, but these findings cannot be specifically attributed to this compound. ontosight.ainih.gov

Receptor Binding Assays (e.g., Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Allosteric Ligand Studies)

No receptor binding assays have been published for this compound. Specifically, there is no evidence to suggest its activity as an allosteric ligand for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) or any other nuclear receptor.

Investigations into Cellular Pathways and Processes (e.g., Cell Cycle Arrest, DNA/RNA Synthesis Inhibition)

There are no published investigations into the effects of this compound on cellular pathways or processes such as cell cycle arrest or the inhibition of DNA/RNA synthesis.

Assessment of Diverse Biological Activities in Vitro

No specific assessments of the in vitro biological activities for this compound have been reported.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

There are no specific studies available that investigate or report on the antibacterial or antifungal properties of this compound. While many isoxazole derivatives have been explored for antimicrobial potential, data for this particular compound is absent from the scientific literature. researchgate.net

Herbicidal and Fungicidal Activity EvaluationNo information has been published regarding the potential use of this compound as a herbicide or fungicide.

Researchers interested in the biological activities of novel isoxazole derivatives may find this compound to be an unexamined candidate for future investigation.

Structure Activity Relationship Sar Studies of Ethyl 5 Isopropyl Isoxazole 4 Carboxylate Analogs

Systemic Modification of Substituents at Isoxazole (B147169) Positions (C3, C4, C5)

Systematic modifications of the substituents at the C3, C4, and C5 positions of the isoxazole ring have been shown to significantly impact the biological activity of this class of compounds.

C3 Position: The C3 position of the isoxazole ring is frequently substituted with aryl groups in many biologically active analogs. For instance, in a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, the nature of the aryl substituent at the C3 position was found to be a determinant of their herbicidal and fungicidal activities. researchgate.net The electronic properties and steric bulk of the aryl group can influence the binding of the molecule to its biological target.

C4 Position: The carboxylate group at the C4 position is a key feature of the parent compound. Modifications at this position, such as converting the ethyl ester to other esters or amides, can modulate the compound's physicochemical properties, such as lipophilicity and hydrolytic stability, which in turn affects its uptake, translocation, and ultimately, its biological efficacy. For example, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides demonstrated that the carboxamide moiety is a viable alternative to the carboxylate ester, leading to potent herbicidal activity. nih.gov

C5 Position: The substituent at the C5 position plays a critical role in determining the potency and selectivity of isoxazole-4-carboxylate derivatives. The size, shape, and lipophilicity of the group at this position can significantly influence the interaction with the target protein. In herbicidal isoxazoles, this position is often occupied by small alkyl or cycloalkyl groups. The 5-cyclopropyl group, for instance, is a key feature of the commercial herbicide isoxaflutole (B1672639) and its analogs. nih.gov

Influence of Alkyl Chain Variations (e.g., Isopropyl vs. Methyl vs. Ethyl) on Activity

The size and branching of the alkyl group at the C5 position can influence the binding affinity of the compound to its target enzyme. A larger, more lipophilic group like isopropyl may provide a better fit into a hydrophobic pocket of the target protein compared to a smaller methyl group. However, an excessively bulky group could also lead to steric hindrance, reducing the binding affinity.

In a study on 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, which possess a 5-methylisoxazole (B1293550) core, good herbicidal activities were observed. nih.gov This suggests that a methyl group at the C5 position is well-tolerated and can contribute to biological activity. The optimal alkyl substituent would depend on the specific topology of the active site of the target enzyme. A comparative analysis of the activity of 5-methyl, 5-ethyl, and 5-isopropyl analogs would be necessary to determine the precise influence of the alkyl chain length and branching for this particular scaffold.

Rational Design and Synthesis of Derivatives for Targeted Biological Effects

The rational design of novel isoxazole-4-carboxylate derivatives often employs strategies such as scaffold hopping and bioisosteric replacement to improve potency, selectivity, and pharmacokinetic properties. A common approach involves identifying a lead compound with a known biological activity and systematically modifying its structure to enhance its performance.

For example, based on the structure of the herbicide isoxaflutole, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed by connecting the pharmacophores of isoxaflutole and another herbicidal compound. nih.gov This "multi-target drug design strategy" aims to create hybrid molecules with improved or novel activities.

Another rational design approach involves targeting specific enzymes. For instance, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were designed as potential inhibitors of D1 protease, a key enzyme in plant photosynthesis. nih.gov This was achieved through homology modeling and virtual screening to identify a lead hit structure, which was then chemically modified to improve its inhibitory activity.

The synthesis of these rationally designed derivatives typically involves multi-step reaction sequences. A common synthetic route to 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a β-ketoester, β-diketone, or β-ketoamide. nih.gov This method allows for the introduction of diverse substituents at the C3, C4, and C5 positions of the isoxazole ring.

Correlation of Molecular Structure with Biological Potency and Selectivity

The biological potency and selectivity of isoxazole-4-carboxylate analogs are intricately linked to their molecular structure. The specific arrangement and nature of the substituents on the isoxazole ring, as well as the functional group at the C4 position, determine the compound's ability to interact with its biological target.

For herbicidal isoxazole-4-carboxamides, the presence of specific substituents on the C3-aryl ring and the nature of the amide moiety can significantly affect their activity. The following table illustrates the herbicidal activity of some N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide analogs against different weed species.

CompoundR Group (on benzylamine)Inhibition (%) at 150 g/ha (Post-emergence) - Echinochloa crusgalliInhibition (%) at 150 g/ha (Post-emergence) - Abutilon theophrasti
I-01H8075
I-022-F8580
I-054-Cl9590
I-112,4-diCl9085
I-264-CF3100100

Data adapted from a study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to the subject compound. nih.gov

The data suggests that electron-withdrawing groups on the benzyl (B1604629) ring, such as chloro (I-05) and trifluoromethyl (I-26), enhance the herbicidal activity against both grass and broadleaf weeds. This highlights the importance of electronic effects in the interaction of these compounds with their biological target.

Applications As Synthetic Intermediates and Building Blocks

Incorporation into Complex Organic Architectures

The isoxazole (B147169) ring is considered an important scaffold for the synthesis of various active molecules. researchgate.net Ethyl-5-isopropyl-isoxazole-4-carboxylate serves as a valuable starting material for creating intricate organic structures. The ester functional group is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters. This allows for the coupling of the isoxazole core to other molecular fragments, building up complexity.

Furthermore, the isoxazole ring itself can act as a masked 1,3-dicarbonyl equivalent. Under specific reductive conditions, such as catalytic hydrogenation, the N-O bond of the isoxazole ring can be cleaved. mdpi.com This ring-opening reaction uncovers a β-amino enone or related bifunctional intermediate, which can then be used in subsequent reactions to form larger, more complex molecules. This strategy is a powerful tool in multistep organic synthesis.

Table 1: Synthetic Utility of Functional Groups in this compound
Functional GroupPotential TransformationsApplication in Complex Synthesis
Ethyl Carboxylate (-COOEt)Hydrolysis to Carboxylic Acid (-COOH) Amidation to Amide (-CONR₂) Reduction to Alcohol (-CH₂OH)Enables coupling reactions (e.g., peptide bonds), introduction of new functionalities, and modification of solubility and electronic properties.
Isoxazole RingReductive Ring Opening (e.g., via H₂/Pd) mdpi.comUnmasks a bifunctional intermediate (e.g., β-amino enone), which can be used for further cyclizations or functional group manipulations. mdpi.com
Isopropyl Group (-CH(CH₃)₂)Generally stable, but can influence steric and electronic properties.Provides steric bulk, influencing the conformation of the molecule and its interactions with other molecules or biological targets.

Role in the Synthesis of Other Heterocyclic Systems

One of the most powerful applications of isoxazoles in synthetic chemistry is their role as precursors to other heterocyclic systems. The strategic cleavage of the isoxazole ring provides access to intermediates that can be cyclized to form new rings.

The reductive cleavage of the N-O bond is a key transformation. For instance, the hydrogenation of an ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative over a palladium catalyst resulted in the reductive opening of the isoxazole ring to yield an ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com This domino process demonstrates how the isoxazole can serve as a stable intermediate that, upon cleavage, reveals functionality ripe for further transformation. mdpi.com This resulting enaminone structure is a versatile precursor for the synthesis of various heterocycles, including pyridines, pyrimidines, and pyrroles, depending on the chosen reaction partner and conditions.

Utility in Peptidomimetics and Hybrid Molecule Construction

Hybrid molecules that combine peptide fragments with non-peptidic scaffolds are of great interest in drug discovery, as they can mimic the structure of natural peptides while offering improved stability and pharmacokinetic properties. nih.gov The isoxazole core of this compound makes it a suitable candidate for incorporation into such peptidomimetics.

Research on the closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has shown its potential as a novel unnatural β-amino acid for solid-phase peptide synthesis. nih.gov This analogue, possessing both an amino and a carboxylic acid group, can be incorporated into a peptide chain. nih.gov Similarly, after hydrolysis of its ester group, this compound could be coupled with amino acids or peptides. In this context, the rigid isoxazole ring can serve as a conformational constraint, mimicking a peptide β-turn or providing a stable scaffold to orient key functional groups for interaction with a biological target.

Strategic Use in Lead Compound Development and Optimization

In medicinal chemistry, a "lead compound" is a chemical structure that has shown promising biological activity and serves as the starting point for developing a new drug. Isoxazole derivatives are frequently identified as lead compounds due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

This compound represents a classic lead scaffold. Medicinal chemists can systematically modify each part of the molecule to optimize its properties in a process known as structure-activity relationship (SAR) studies.

The Ester Group: The ethyl ester can be converted into a library of amides or other esters to probe for key interactions within a biological target's binding site and to modulate properties like cell permeability and metabolic stability. The synthesis of various isoxazole-carboxamides is a common strategy in developing new bioactive agents. researchgate.net

The Isopropyl Group: The isopropyl substituent at the 5-position can be replaced with a variety of other alkyl or aryl groups. This allows for the exploration of how steric bulk and hydrophobicity in this region of the molecule affect biological activity.

The Isoxazole Core: While often maintained for its favorable properties, the core itself can be substituted at its open position or used as a platform for designing novel compounds.

This systematic modification allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, potentially transforming a moderately active lead compound into a viable drug candidate. nih.gov

Emerging Research Areas and Future Perspectives

Investigation of Photophysical Properties and Potential Applications

Currently, there is a notable absence of published research specifically detailing the photophysical properties of Ethyl-5-isopropyl-isoxazole-4-carboxylate. The inherent aromaticity of the isoxazole (B147169) ring suggests potential for luminescence or other photoactive behaviors. Future research endeavors are anticipated to explore its absorption and emission spectra, quantum yield, and fluorescence lifetime. Such studies would be foundational in determining its suitability for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, or as a photosensitizer in photodynamic therapy. The influence of the isopropyl and ethyl carboxylate groups on the electronic transitions of the isoxazole core remains a key area for investigation.

Development of Chemical Probes for Biological Systems

The development of this compound as a chemical probe for biological systems is a promising yet underexplored avenue. The isoxazole moiety is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. The lipophilic nature of the isopropyl group and the potential for modification of the ethyl ester handle could be leveraged to design targeted probes. Future research could focus on conjugating this molecule with fluorophores or affinity tags to visualize and study specific biological targets, such as enzymes or receptors. The metabolic stability and cellular permeability of such probes would be critical parameters to evaluate.

Integration with High-Throughput Screening and Combinatorial Chemistry

To date, the integration of this compound into high-throughput screening (HTS) and combinatorial chemistry libraries has not been extensively reported. The structural framework of this compound, however, makes it an attractive candidate for the synthesis of diverse compound libraries. The carboxylate group can be readily converted into a variety of amides, while the isoxazole ring can be synthesized through various cycloaddition reactions, lending itself to combinatorial approaches. Future efforts in this area would likely involve the development of efficient solid-phase or solution-phase synthetic routes to generate a multitude of derivatives. These libraries could then be screened against a wide array of biological targets to identify novel lead compounds for drug discovery.

Q & A

Q. What are the recommended methods for synthesizing Ethyl-5-isopropyl-isoxazole-4-carboxylate?

Methodological Answer: The synthesis of isoxazole derivatives like this compound typically involves cyclocondensation reactions. For example, single-crystal X-ray diffraction has been employed to confirm the structure of related compounds, ensuring regiochemical accuracy during synthesis . Key steps include:

  • Reaction Conditions : Use of catalysts (e.g., K2_2CO3_3) and polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (~80°C) for 10 hours to promote cyclization .
  • Purification : Silica gel chromatography is critical to isolate the target compound from byproducts .
  • Characterization : Confirm regioselectivity via 1^1H-NMR and LC-MS to verify the absence of regioisomeric impurities .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer: Safety protocols derived from structural analogs include:

  • Handling : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Avoid inhalation by working in fume hoods .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation. Reseal containers immediately after use .
  • Hazard Mitigation : In case of fire, use dry sand or alcohol-resistant foam. Decomposition products (e.g., CO, NOx_x) require respiratory protection during cleanup .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural fidelity:

  • NMR Spectroscopy : 1^1H and 13^{13}C-NMR identify substituent positions and confirm esterification .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects synthetic byproducts .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level resolution:

  • Data Collection : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond-length discrepancies .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or crystallographic twinning .
  • Case Study : Structural studies of analogous isoxazole derivatives revealed deviations in dihedral angles, resolved by iterative refinement cycles .

Q. What strategies address contradictory data between computational predictions and experimental results for isoxazole derivatives?

Methodological Answer: Resolve discrepancies through systematic validation:

  • Benchmarking : Compare computational models (e.g., DFT) with experimental data (e.g., X-ray, NMR). Adjust basis sets or solvation models if deviations exceed 5% .
  • Error Analysis : For spectral mismatches, re-examine solvent effects or tautomeric equilibria using pH-dependent UV-Vis studies .
  • Literature Cross-Validation : Consult crystallographic databases (e.g., CCDC) to identify precedents for unexpected bond angles or torsional strain .

Q. What methodologies optimize regioselectivity in the synthesis of substituted isoxazole carboxylates?

Methodological Answer: Regioselectivity is controlled by:

  • Reagent Design : Use bulky directing groups (e.g., benzyloxycarbonyl) to sterically block undesired substitution sites .

  • Catalytic Systems : Pd-mediated cross-coupling enhances selectivity for 4-carboxylate positioning, as seen in related imidazole derivatives .

  • Table: Reaction Optimization Parameters

    ParameterOptimal ConditionImpact on Regioselectivity
    Temperature80°CHigher temps favor cyclization
    SolventN,N-dimethylacetamidePolar aprotic enhances solubility
    CatalystK2_2CO3_3Base promotes deprotonation

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H13_{13}NO3_3
Molecular Weight195.21 g/mol
Decomposition ProductsCO, NOx_x

Q. Table 2: Common Contaminants in Synthesis

ContaminantDetection MethodResolution Strategy
Regioisomers1^1H-NMR (peak splitting)Column chromatography
Solvent ResiduesGC-MSRotary evaporation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.